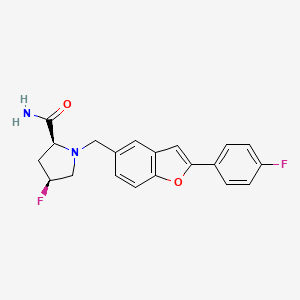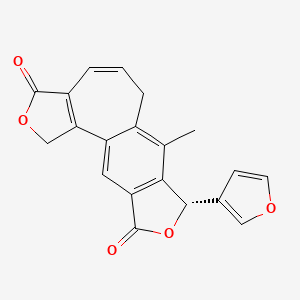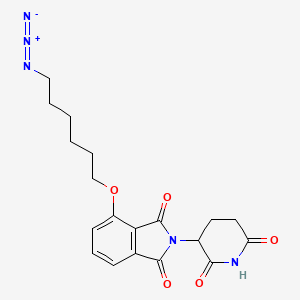
(5)6-Carboxytetramethylrhodamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5)6-Carboxytetramethylrhodamine is a fluorescent dye commonly used in various scientific applications. It is known for its bright orange-red fluorescence and is often used as a labeling reagent for proteins, nucleic acids, and other biomolecules. This compound is particularly valued for its photostability and lower sensitivity to pH changes compared to other fluorescent dyes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(5)6-Carboxytetramethylrhodamine can be synthesized through several methods. One common approach involves the reaction of tetramethylrhodamine with succinic anhydride to introduce the carboxyl groups at the 5 and 6 positions. The reaction typically requires an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is carried out under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to separate the desired isomers and remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
(5)6-Carboxytetramethylrhodamine undergoes various chemical reactions, including:
Substitution Reactions: It can react with primary and secondary amine groups on proteins and other biomolecules through carbodiimide activation.
Coupling Reactions: The compound can be coupled to other molecules using reagents like N-hydroxysuccinimide (NHS) esters.
Common Reagents and Conditions
Carbodiimide Activation: This method uses reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl groups for coupling reactions.
NHS Esters: These are commonly used to form stable amide bonds with primary amines in proteins and other biomolecules.
Major Products Formed
The major products formed from these reactions are typically fluorescently labeled biomolecules, such as proteins, peptides, and nucleic acids, which can be used in various analytical and diagnostic applications .
Wissenschaftliche Forschungsanwendungen
(5)6-Carboxytetramethylrhodamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which (5)6-Carboxytetramethylrhodamine exerts its effects involves its ability to absorb light at specific wavelengths and emit fluorescence. This property allows it to be used as a fluorescent label in various applications. The compound reacts with primary and secondary amine groups on proteins and other biomolecules, forming stable conjugates that can be detected using fluorescence-based techniques .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Carboxytetramethylrhodamine: Similar in structure but with a single carboxyl group.
6-Carboxytetramethylrhodamine: Another isomer with a carboxyl group at the 6 position.
Tetramethylrhodamine-5-(and-6)-isothiocyanate: A related compound used for similar labeling purposes
Uniqueness
(5)6-Carboxytetramethylrhodamine is unique due to its dual carboxyl groups, which enhance its reactivity and versatility in labeling applications. Its bright fluorescence and photostability make it a preferred choice for many researchers .
Eigenschaften
Molekularformel |
C50H46N4O10+2 |
|---|---|
Molekulargewicht |
862.9 g/mol |
IUPAC-Name |
[9-(2,4-dicarboxyphenyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;[9-(2,5-dicarboxyphenyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium |
InChI |
InChI=1S/2C25H22N2O5/c1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)20-11-14(24(28)29)5-8-17(20)25(30)31;1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)17-8-5-14(24(28)29)11-20(17)25(30)31/h2*5-13H,1-4H3,(H-,28,29,30,31)/p+2 |
InChI-Schlüssel |
PYOXZPUMKLJOGA-UHFFFAOYSA-P |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)O)C(=O)O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


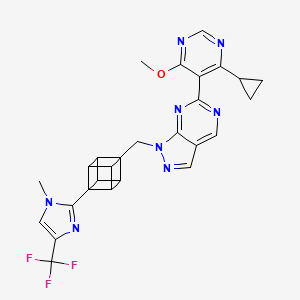





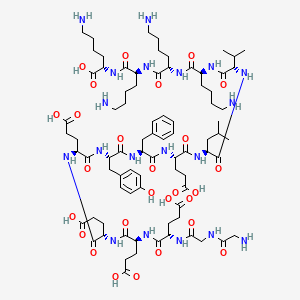
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12389242.png)
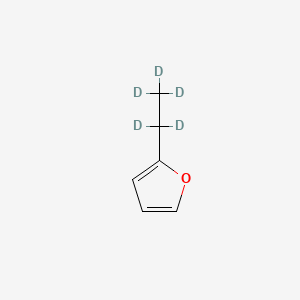
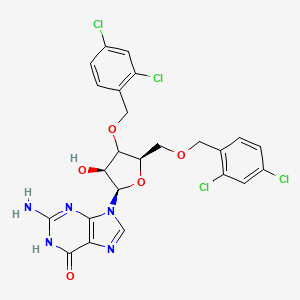
![2-[[(2R,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy]propanedioic acid](/img/structure/B12389251.png)
